5-(Pyridin-3-yl)-1,7-naphthyridin-8-amine
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Overview
Description
5-(Pyridin-3-yl)-1,7-naphthyridin-8-amine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-1,7-naphthyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to the desired compound in modest yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Pyridin-3-yl)-1,7-naphthyridin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar pyridine-based structure and exhibit pharmacological activities.
3(5)-Aminopyrazoles: These compounds also contain a nitrogen heterocycle and are used in the synthesis of various bioactive molecules.
Uniqueness
5-(Pyridin-3-yl)-1,7-naphthyridin-8-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-pyridin-3-yl-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C13H10N4/c14-13-12-10(4-2-6-16-12)11(8-17-13)9-3-1-5-15-7-9/h1-8H,(H2,14,17) |
InChI Key |
NSEDOQWSMVIVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C3=C2C=CC=N3)N |
Origin of Product |
United States |
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